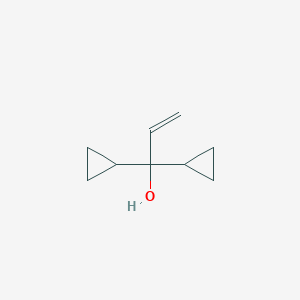
1,1-Dicyclopropylprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dicyclopropylprop-2-en-1-ol: is an organic compound with the molecular formula C9H14O and a molecular weight of 138.211 g/mol . This compound features a unique structure with two cyclopropyl groups attached to a prop-2-en-1-ol backbone. It is a rare and specialized chemical that is often used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,1-Dicyclopropylprop-2-en-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl magnesium bromide with propargyl alcohol under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the cyclopropyl groups .
Industrial Production Methods:
Industrial production of this compound is limited due to its specialized nature. when produced on a larger scale, the synthesis often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
1,1-Dicyclopropylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Alkyl halides, esters
Applications De Recherche Scientifique
1,1-Dicyclopropylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,1-Dicyclopropylprop-2-en-1-ol involves its interaction with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical pathways, making it a valuable tool in mechanistic studies .
Comparaison Avec Des Composés Similaires
Cyclopropylmethanol: Similar in structure but lacks the prop-2-en-1-ol backbone.
Cyclopropylacetylene: Contains cyclopropyl groups but differs in the alkyne functionality.
Cyclopropylcarbinol: Similar alcohol functionality but with a different carbon chain structure.
Uniqueness:
1,1-Dicyclopropylprop-2-en-1-ol is unique due to its combination of cyclopropyl groups and an allylic alcohol structure. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for specialized research applications .
Propriétés
Numéro CAS |
55091-59-3 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1,1-dicyclopropylprop-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-9(10,7-3-4-7)8-5-6-8/h2,7-8,10H,1,3-6H2 |
Clé InChI |
GIEXUCQVFSVKRE-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1CC1)(C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11967554.png)
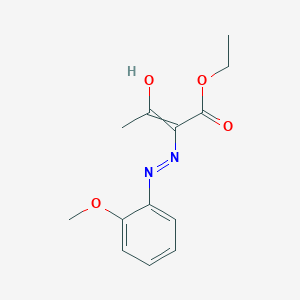
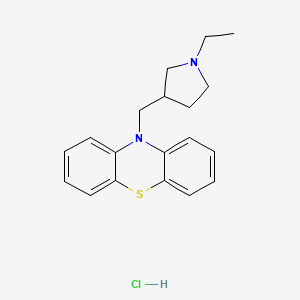

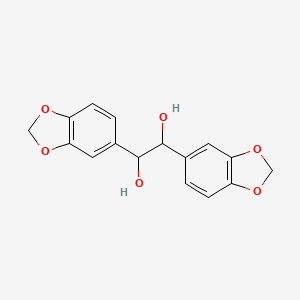
![11-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11967593.png)
![(5Z)-3-Butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967599.png)


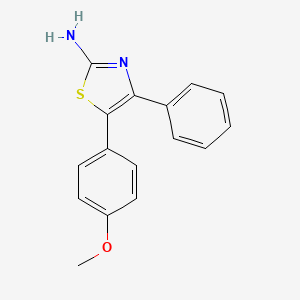
![(5E)-2-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967631.png)
![(5Z)-2-(2,4-Dichlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11967641.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967655.png)

